s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)-
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Overview
Description
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms.
Preparation Methods
The synthesis of s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrases, which are essential for DNA replication and cell division . The compound’s anticancer properties may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds, such as:
Altretamine: Used in cancer therapy.
Gedatolisib: An anticancer agent targeting multiple signaling pathways.
Enasidenib: Used for leukemia therapy.
These compounds share the s-triazine core structure but differ in their specific substituents and applications, highlighting the versatility and uniqueness of s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- .
Properties
Molecular Formula |
C11H5Cl6N3S |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
2-phenylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H5Cl6N3S/c12-10(13,14)7-18-8(11(15,16)17)20-9(19-7)21-6-4-2-1-3-5-6/h1-5H |
InChI Key |
RCUOAHPSDFRHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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